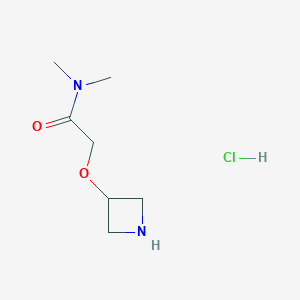
2,4,6-Trichloropyridin-3-sulfonylchlorid
Übersicht
Beschreibung
2,4,6-Trichloropyridine-3-sulfonyl chloride is a versatile chemical compound with the molecular formula C5HCl4NO2S and a molecular weight of 280.95 g/mol . It is characterized by the presence of three chlorine atoms and a sulfonyl chloride group attached to a pyridine ring. This compound is widely used in various chemical reactions due to its reactivity towards nucleophiles.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate esters and sulfonamides.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyridine-3-sulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2,4,6-trichloropyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonylation.
Industrial Production Methods: In industrial settings, the production of 2,4,6-Trichloropyridine-3-sulfonyl chloride is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of chlorosulfonic acid and pyridine derivatives to avoid side reactions and ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trichloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with alcohols to form sulfonate esters and with amines to yield sulfonamides.
Nucleophilic Aromatic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Alcohols and Amines: Used in the formation of sulfonate esters and sulfonamides, respectively.
Nucleophiles: Such as thiols and amines, are commonly used in substitution reactions.
Major Products:
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonamides: Result from the reaction with amines.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonate esters or sulfonamides, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the modification of functional groups in organic molecules.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichloropyridine: Shares the trichloropyridine core but lacks the sulfonyl chloride group.
2,4,6-Trichloropyridine-3-sulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness: 2,4,6-Trichloropyridine-3-sulfonyl chloride is unique due to its combination of electrophilic sulfonyl chloride and nucleophilic chlorine atoms on the pyridine ring. This dual reactivity makes it a valuable reagent in organic synthesis and various industrial applications .
Eigenschaften
IUPAC Name |
2,4,6-trichloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4NO2S/c6-2-1-3(7)10-5(8)4(2)13(9,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXGMYIACWJQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)
![8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B1447800.png)









